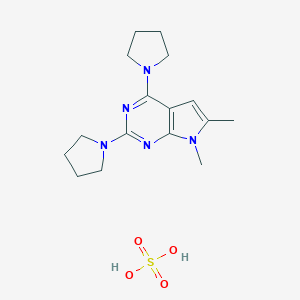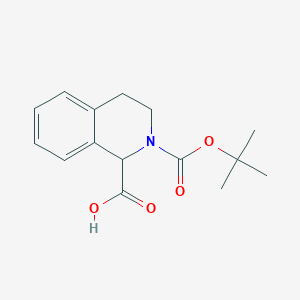
2-(Tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonsäure
Übersicht
Beschreibung
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von photoaktiven Peptiden
Diese Verbindung wird bei der Synthese von photoaktiven Peptiden verwendet, die als Bausteine in lichtsensitiven supramolekularen Systemen interessant sind. Diese Systeme haben potenzielle Anwendungen als intelligente Materialien . Die Einarbeitung einer photokontrollierbaren Aminosäure in das Peptidrückgrat ist ein bedeutender Forschungsschwerpunkt, da sie die Peptidkonformation und Bioaktivität beeinflussen kann.
Herstellung von Diarylethen-Aminosäuren
Die Tert-Butoxycarbonylgruppe spielt eine wichtige Rolle bei der Herstellung von Diarylethen (DAE)-Aminosäuren. DAEs sind molekulare Photoschalter, die zur Herstellung verschiedener photoaktiver Moleküle, einschließlich bioaktiver cyclischer Peptide, verwendet werden können . Die Fähigkeit, diese Moleküle mit Licht zu schalten, kann zur Entwicklung neuer intelligenter Medikamente führen.
Optimierung der Peptidsynthese
Die Tert-Butoxycarbonylgruppe ist auch für die Optimierung der Peptidsynthese von Bedeutung. Sie wird zur Herstellung von Boc-Derivaten von Aminosäuren verwendet, die wichtige Zwischenprodukte bei der industriellen Produktion von biologisch aktiven Peptidverbindungen sind . Dieser Prozess ist entscheidend für die Erhöhung der Zugänglichkeit von Hilfsreagenzien bei der Peptidsynthese.
Verbesserung der Vielfalt im Wirkstoffdesign
Die Tert-Butoxycarbonylgruppe trägt zur Verbesserung der Vielfalt im Wirkstoffdesign bei. Durch die Bereitstellung einer Schutzgruppe für Aminosäuren ermöglicht sie die Synthese einer großen Bandbreite an peptidbasierten Medikamenten mit unterschiedlichen biologischen Aktivitäten .
Entwicklung von lichtgesteuerten molekularen Strukturen
Die Einarbeitung dieser Verbindung in Peptide oder Peptidomimetika kann zu lichtgesteuerten molekularen Strukturen führen. Dies ist ein bedeutender Schritt hin zur Schaffung neuer intelligenter Medikamente, die durch Licht gesteuert werden können, was möglicherweise zu gezielten Therapien führt .
Forschung in der Supramolekularen Chemie
Die Rolle der Verbindung bei der Synthese von photoaktiven Peptiden stellt sie an die Spitze der Forschung in der supramolekularen Chemie. Sie ermöglicht die Herstellung komplexer Strukturen, die auf äußere Reize wie Licht reagieren können, was für die Entwicklung intelligenter Materialien unerlässlich ist .
Fortschritte in Bio-Wechselwirkungen
Da Peptidmoleküle für zahlreiche Bio-Wechselwirkungen von zentraler Bedeutung sind, ist die Fähigkeit, Peptide mit lichtgesteuerten Strukturen herzustellen, eine Herausforderung, die zu Fortschritten im Verständnis und der Manipulation dieser Wechselwirkungen führen könnte .
Synthese von photochromen Einheiten
Schließlich wird die Tert-Butoxycarbonylgruppe bei der Synthese von photochromen Einheiten verwendet, die durch Lichtinduktion in ein anderes Isomer oder eine andere chemische Spezies schalten können. Diese Eigenschaft ist besonders wertvoll bei der Untersuchung von Strukturänderungen, die die Funktionalität von Peptiden erheblich beeinflussen können .
Wirkmechanismus
Target of Action
The primary target of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets (amines) by forming a protective layer . This protective layer prevents the amines from reacting with other substances during the synthesis process . The protective layer can be removed later using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound affects the peptide synthesis pathway . It is used in the synthesis of peptides and proteins, where it protects the amines from unwanted reactions . This allows for more precise and controlled synthesis of peptides .
Result of Action
The result of the compound’s action is the protection of amines during peptide synthesis . This allows for the synthesis of peptides without unwanted side reactions, leading to more precise and efficient synthesis .
Action Environment
The action of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is influenced by the chemical environment . For instance, the compound can be added to amines under aqueous conditions . The removal of the protective layer requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the synthesis process.
Safety and Hazards
Zukünftige Richtungen
The future directions of research involving the Boc group could include the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available Boc-protected amino acids . Another direction could be the synthesis of new derivatives of β-(1,2,4-triazol-1-yl)alanine .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRFKAFNRHBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570950 | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166591-85-1 | |
| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
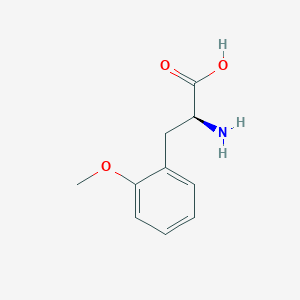
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)


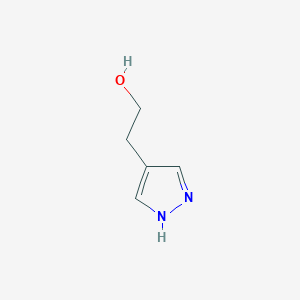
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)
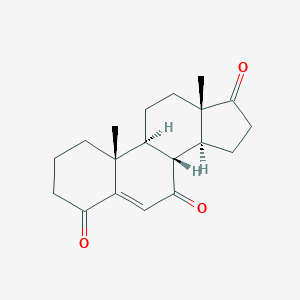
![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)



